N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c27-21(24-11-15-7-8-19-20(10-15)31-14-30-19)13-32-22-17-5-1-2-6-18(17)26(23(28)25-22)12-16-4-3-9-29-16/h7-8,10,16H,1-6,9,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNUXFILPJQRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H23N3O5S |
| Molecular Weight | 435.45 g/mol |
| CAS Number | 853351-76-5 |
| Purity | Specified as >95% |
The compound's structure includes a benzo[d][1,3]dioxole moiety and a hexahydroquinazoline core, which are significant for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives containing the benzo[d][1,3]dioxole group exhibit significant anticancer properties. For instance:
- A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on various cancer cell lines (HepG2, HCT116, MCF-7). The results indicated that many compounds displayed strong antitumor activity with IC50 values lower than those of standard chemotherapeutics such as doxorubicin .
The anticancer mechanisms of these compounds include:
- EGFR Inhibition : The compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Induction of Apoptosis : Assessment using annexin V-FITC showed that these compounds promote apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis demonstrated that treated cells exhibited cell cycle arrest at various phases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A patent describes derivatives that show efficacy against bacterial strains by inhibiting Mur ligases, which are essential for bacterial cell wall synthesis .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, some related compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . This suggests potential applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a comparative study involving several synthesized derivatives of benzo[d][1,3]dioxole:
- Objective : To assess cytotoxicity against cancer cell lines.
- Method : SRB assay was used to determine IC50 values.
- Findings : One derivative showed an IC50 of 1.54 µM against HCT116 cells compared to doxorubicin's 8.29 µM, indicating superior efficacy .
Study 2: Antimicrobial Action
A study highlighted the antibacterial efficacy of related compounds against MRSA strains:
Scientific Research Applications
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and insights from verified sources.
Structural Representation
The structure of the compound features a benzo[d][1,3]dioxole moiety linked to a hexahydroquinazoline derivative through a thioacetamide functional group, which is crucial for its biological activity.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications due to the presence of the hexahydroquinazoline core, which has been associated with various biological activities including:
- Antimicrobial Activity : Compounds containing similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of pathogenic bacteria and fungi .
Anticancer Research
Research indicates that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cell cycle progression or induction of apoptosis. Preliminary studies on related compounds have shown promising IC50 values against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with values often below 60 μM .
Neuropharmacology
The potential for neuroprotective effects is another area of interest. Compounds with similar structural features have been studied for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitory activities against acetylcholinesterase and butyrylcholinesterase have been observed in related compounds, suggesting that this compound may also possess similar properties .
Synthetic Chemistry
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and condensation reactions. The synthetic pathways not only provide insights into the compound's reactivity but also pave the way for developing analogs with enhanced biological activities.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives of quinazoline reported that certain modifications led to enhanced antimicrobial properties. The synthesized compounds were tested against common bacterial strains, showing that modifications at the thioacetamide position significantly improved activity .
Case Study 2: Anticancer Properties
In a comparative study of quinazoline derivatives, a compound structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide demonstrated an IC50 value of 16.19 μM against HCT-116 cells. This highlights the potential efficacy of such compounds in cancer therapy .
Q & A
Q. What are the standard synthetic routes for this compound, and what parameters critically influence yield?
The synthesis involves multi-step organic reactions, typically starting with benzo[d][1,3]dioxole derivatives and coupling agents. Key steps include:
- Thioacetamide formation : Reaction of a thiol-containing intermediate with activated acetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
- Functional group protection : Use of tetrahydrofuran (THF) derivatives to stabilize reactive intermediates . Critical parameters include temperature (60–80°C for optimal coupling), solvent polarity (DMF or acetone for solubility), and pH control to prevent side reactions .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and regiochemistry (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Unreacted intermediates : Residual thiols or acetamide precursors are removed via column chromatography or recrystallization .
- Oxidation byproducts : Use of inert atmospheres (N₂/Ar) minimizes thioether oxidation to sulfoxides .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution efficiency in thioacetamide formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays) to confirm target specificity .
- Structural analogs : Cross-reference activity with compounds sharing core scaffolds (see Table 1) .
Table 1: Structural Analogs and Key Bioactivity
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| Replacement of tetrahydrofuran with thiophene | Reduced cytotoxicity | |
| Fluorine substitution at aryl ring | Enhanced enzyme inhibition |
Q. What methodologies are recommended for identifying biological targets of this compound?
- Computational docking : Molecular dynamics simulations predict binding to quinazolinone-binding pockets in kinases .
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate interacting proteins for LC-MS/MS identification .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent libraries : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at the benzo[d][1,3]dioxole and tetrahydrofuran moieties .
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., carbonyl groups) and hydrophobic interactions using X-ray crystallography .
Q. What strategies stabilize this compound under physiological conditions for in vivo studies?
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis in aqueous buffers .
- Prodrug modification : Introduce ester groups at labile sites (e.g., thioether) to enhance plasma stability .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (>10 g) require strict control of exothermic steps (e.g., slow addition of reagents) to maintain safety and yield .
- Data validation : Always cross-validate biological activity using at least two independent assays (e.g., Western blot and flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
